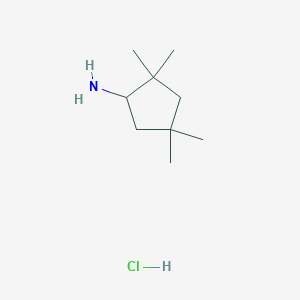

2,2,4,4-Tetramethylcyclopentanamine hydrochloride

Overview

Description

2,2,4,4-Tetramethylcyclopentanamine hydrochloride is an organic compound with the molecular formula C9H20ClN It is a derivative of cyclopentane, characterized by the presence of four methyl groups and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylcyclopentanamine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable amine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylcyclopentanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield amine derivatives with different functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2,2,4,4-Tetramethylcyclopentanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds.

Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylcyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

2,2,4,4-Tetramethylcyclopentanol: A related compound with a hydroxyl group instead of an amine.

2,2,4,4-Tetramethylcyclopentanone: A ketone derivative with similar structural features.

2,2,4,4-Tetramethylcyclopentane: The parent hydrocarbon without functional groups.

Uniqueness: 2,2,4,4-Tetramethylcyclopentanamine hydrochloride is unique due to its amine group, which imparts distinct chemical reactivity and potential applications. Its hydrochloride form enhances its solubility and stability, making it suitable for various research and industrial applications.

Biological Activity

2,2,4,4-Tetramethylcyclopentanamine hydrochloride is a cyclic amine compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique cyclopentane ring structure with four methyl groups and an amine functional group. Its molecular formula is , and it presents as a hydrochloride salt, enhancing its solubility in aqueous environments.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that the compound can inhibit pro-inflammatory cytokines and reduce inflammation in various cell models.

- Neuroprotective Properties : It has been observed to protect neuronal cells from oxidative stress and apoptosis in vitro.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain bacterial strains.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Inflammatory Pathways : The compound appears to modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to decreased expression of inflammatory mediators.

- Antioxidant Activity : It may enhance the cellular antioxidant defense system, thereby mitigating oxidative damage.

- Interaction with Receptors : Potential interactions with adrenergic receptors have been suggested, which could explain some of its neuroprotective effects.

Data Table of Biological Activities

Case Study 1: Anti-inflammatory Action

In a controlled study involving human macrophages, this compound was shown to significantly reduce tumor necrosis factor-alpha (TNF-α) levels when exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent. The reduction was statistically significant compared to untreated controls.

Case Study 2: Neuroprotection in Oxidative Stress Models

A study using SH-SY5Y neuronal cells subjected to oxidative stress demonstrated that treatment with the compound led to a marked decrease in cell death. The protective effect was associated with increased levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Research Findings

Recent research highlights the compound's multifaceted biological activities:

- Anti-inflammatory Studies : The compound has been linked to modulation of cytokine profiles in inflammatory diseases.

- Neuroprotective Research : Evidence supports its role in protecting against neurodegenerative processes by inhibiting apoptosis and enhancing cellular resilience.

- Antimicrobial Studies : Initial findings indicate effectiveness against Gram-positive bacteria, warranting further investigation into its spectrum of activity and mechanisms.

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)5-7(10)9(3,4)6-8;/h7H,5-6,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGRBEFWSCGEAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C1)(C)C)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.